molecular formula C5H9BrO2 B1584029 (S)-2-Bromo-3-methylbutanoic acid CAS No. 26782-75-2

(S)-2-Bromo-3-methylbutanoic acid

Cat. No.: B1584029
CAS No.: 26782-75-2
M. Wt: 181.03 g/mol
InChI Key: UEBARDWJXBGYEJ-BYPYZUCNSA-N
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Description

(S)-2-Bromo-3-methylbutanoic acid is an organic compound with the molecular formula C5H9BrO2. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Scientific Research Applications

(S)-2-Bromo-3-methylbutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for various industrial applications.

Safety and Hazards

The safety and hazards of a compound depend on its specific properties. Generally, carboxylic acids can cause burns and eye damage, and may be harmful if inhaled or swallowed .

Future Directions

The future directions for a compound like “(S)-2-Bromo-3-methylbutanoic acid” would depend on its potential applications. It could be used in the synthesis of other compounds, or in the development of pharmaceuticals or industrial chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: (S)-2-Bromo-3-methylbutanoic acid can be synthesized through several methods. One common approach involves the bromination of (S)-3-methylbutanoic acid. The reaction typically uses bromine (Br2) in the presence of a catalyst such as phosphorus tribromide (PBr3) or a similar brominating agent. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization or distillation can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: (S)-2-Bromo-3-methylbutanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-).

    Reduction Reactions: The compound can be reduced to (S)-3-methylbutanoic acid using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: Oxidation can convert the compound to this compound derivatives with higher oxidation states.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) in aqueous solution for hydroxyl substitution.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

    Substitution: (S)-2-Hydroxy-3-methylbutanoic acid, (S)-2-Amino-3-methylbutanoic acid.

    Reduction: (S)-3-Methylbutanoic acid.

    Oxidation: Various oxidized derivatives depending on the reaction conditions.

Mechanism of Action

The mechanism of action of (S)-2-Bromo-3-methylbutanoic acid involves its reactivity with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates substitution reactions. The compound can interact with various molecular targets, including enzymes and receptors, depending on its specific application. The pathways involved in its action are determined by the nature of the substituents and the reaction conditions.

Comparison with Similar Compounds

    ®-2-Bromo-3-methylbutanoic acid: The enantiomer of (S)-2-Bromo-3-methylbutanoic acid with similar chemical properties but different biological activity.

    2-Bromo-2-methylpropanoic acid: A structurally related compound with a different substitution pattern.

    3-Bromo-2-methylpropanoic acid: Another related compound with bromine at a different position.

Uniqueness: this compound is unique due to its specific chiral configuration and the position of the bromine atom. This configuration can lead to different reactivity and interactions compared to its enantiomer and other similar compounds.

Properties

IUPAC Name

(2S)-2-bromo-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-3(2)4(6)5(7)8/h3-4H,1-2H3,(H,7,8)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEBARDWJXBGYEJ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295753
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26782-75-2
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26782-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromoisovaleric acid, (S)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-Bromo-3-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-(-)-2-Bromo-3-methylbutyric acid
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Record name .ALPHA.-BROMOISOVALERIC ACID, (S)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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